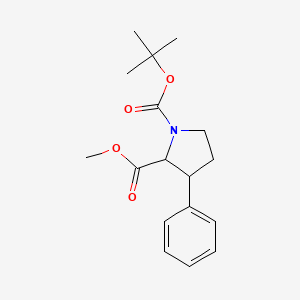
1-O-tert-butyl 2-O-methyl 3-phenylpyrrolidine-1,2-dicarboxylate
説明
1-O-tert-butyl 2-O-methyl 3-phenylpyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-O-tert-butyl 2-O-methyl 3-phenylpyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyrrolidine ring with two carboxylate groups and a tert-butyl group, which may influence its biological activity through steric effects and hydrophobic interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl groups under specific conditions to yield the desired dicarboxylate structure. The detailed synthetic pathway can be found in patent literature and specialized chemical synthesis journals.
Anti-inflammatory Properties
Research indicates that derivatives of pyrrolidine compounds exhibit anti-inflammatory activities. For instance, compounds similar to 1-O-tert-butyl 2-O-methyl 3-phenylpyrrolidine have shown promise as dual inhibitors of prostaglandin and leukotriene synthesis, which are critical mediators in inflammatory processes .
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrrolidine derivatives. One compound demonstrated equipotent anti-inflammatory activity compared to indomethacin but with fewer ulcerogenic effects. This suggests that modifications in the pyrrolidine structure can enhance therapeutic profiles .
- Inhibition of Secretion Mechanisms : Another study investigated the inhibition of type III secretion systems (T3SS) in pathogenic bacteria using pyrrolidine derivatives. Certain compounds showed significant inhibition at concentrations below toxic levels, indicating potential applications in treating bacterial infections .
Pharmacological Mechanisms
The pharmacological mechanisms by which 1-O-tert-butyl 2-O-methyl 3-phenylpyrrolidine exerts its effects may include:
- Modulation of inflammatory pathways.
- Interaction with specific receptors involved in pain and inflammation.
- Potential antioxidant properties that could mitigate oxidative stress.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Equipotent to indomethacin | |
| T3SS Inhibition | Significant inhibition at low doses | |
| Safety Profile | Wider safety margin than traditional NSAIDs |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Pyrrolidine Formation | Pyrrole + tert-butyl halide | Tert-butyl substituted pyrrolidine |
| Esterification | Carboxylic acid + alcohol | Formation of dicarboxylate |
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-phenylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(14(18)15(19)21-4)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGFRQTYAYXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















